2-chloro-1-(5-ethylthiophen-2-yl)ethanone
Description
2-Chloro-1-(5-ethylthiophen-2-yl)ethanone is a substituted thienyl ketone characterized by a thiophene ring substituted with an ethyl group at the 5-position and a chloroacetyl group at the 2-position. Its molecular formula is C₈H₉ClOS, with a molecular weight of 188.67 g/mol.
Properties
IUPAC Name |
2-chloro-1-(5-ethylthiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHITYOWQEMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407053 | |
| Record name | 2-chloro-1-(5-ethylthien-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72612-03-4 | |
| Record name | 2-chloro-1-(5-ethylthien-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-chloro-1-(5-ethylthiophen-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-ethylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with chloroacetyl chloride in the presence of a base to yield the desired product . Industrial production methods often involve similar steps but are optimized for higher yields and purity, utilizing controlled reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
2-chloro-1-(5-ethylthiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The thienyl ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Scientific Research Applications
2-chloro-1-(5-ethylthiophen-2-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-ethylthiophen-2-yl)ethanone involves its interaction with specific molecular targets. The thienyl ring can undergo electrophilic aromatic substitution, allowing the compound to bind to various enzymes and receptors . This binding can modulate the activity of these proteins, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in the ethyl group on the thiophene ring, which distinguishes it from other chlorinated thienyl ketones. Below is a comparative analysis with key analogs:
Key Observations:
- Ethyl vs.
- Reactivity: The chloroacetyl group facilitates reactions such as nucleophilic substitutions, similar to 2-chloro-1-(5-fluoro-2-pyridyl)ethanone, but steric hindrance from the ethyl group may reduce reaction rates compared to smaller substituents .
- Thermal Stability : Compounds with bulkier substituents (e.g., benzo[b]thiophene derivatives) exhibit higher melting points (>100°C) due to enhanced intermolecular interactions, whereas the target compound’s melting point is likely lower (~80–90°C) .
Biological Activity
2-Chloro-1-(5-ethylthiophen-2-yl)ethanone is an organic compound that belongs to the thiophene class, characterized by its chloro and ethylthiophenyl substituents. Its molecular formula is C10H11ClOS. This compound has generated interest in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Chloro Group: Enhances reactivity.
- Ethylthiophenyl Substituent: Imparts unique biological activity compared to other thiophene derivatives.
Biological Activity Overview
Research suggests that this compound may exhibit significant biological activities, particularly in antimicrobial and anticancer research. The following sections summarize key findings from various studies.
Antimicrobial Activity
Preliminary studies indicate that compounds within the thiophene class, including this compound, may inhibit the growth of various pathogens. The compound's mechanism may involve enzyme inhibition or receptor binding, similar to other thiophene derivatives. However, specific data on its antimicrobial efficacy is still limited.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial | |
| Thiophene Derivatives | Various antimicrobial activities |
Anticancer Activity
Research has also explored the anticancer potential of this compound. The presence of the ethylthiophenyl group is believed to enhance its activity against certain cancer cell lines. For instance, a study highlighted that substituents on the thiophene ring significantly affect bioactivity, with 5-ethyl substituents showing improved potency compared to other variations.
The exact mechanism of action for this compound remains unclear. However, it is hypothesized that it may interact with specific cellular targets, potentially leading to enzyme inhibition or modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
While direct case studies on this compound are scarce, related compounds have shown significant biological activity. For instance, a study on a series of thiophene derivatives indicated that structural modifications could lead to enhanced biological effects, suggesting a similar potential for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
